Quetiapine Sulfoxide-d8

描述

Quetiapine Sulfoxide-d8 is a deuterated form of Quetiapine Sulfoxide, which is a metabolite of Quetiapine, an atypical antipsychotic drug. Quetiapine is primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Quetiapine due to its stable isotopic labeling .

作用机制

Target of Action

Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

This compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine is metabolized to this compound by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form this compound . The metabolite may contribute to the antidepressant effect of Quetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, this compound can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .

生化分析

Biochemical Properties

Quetiapine Sulfoxide-d8 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . These interactions are integral to the metabolism of Quetiapine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have observed its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfoxide-d8 typically involves the deuteration of Quetiapine Sulfoxide. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the catalytic hydrogenation of Quetiapine Sulfoxide in the presence of deuterium gas. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product .

化学反应分析

Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:

Oxidation: Conversion to Quetiapine Sulfone.

Reduction: Conversion back to Quetiapine.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.

Major Products:

Oxidation: Quetiapine Sulfone.

Reduction: Quetiapine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Quetiapine Sulfoxide-d8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Quetiapine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Quetiapine in biological systems.

Medicine: Utilized in clinical research to understand the drug’s metabolism and its implications for therapeutic efficacy and safety.

Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceutical products containing Quetiapine

相似化合物的比较

Quetiapine: The parent compound, used as an antipsychotic medication.

Quetiapine Sulfoxide: A non-deuterated metabolite of Quetiapine.

Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.

Comparison: Quetiapine Sulfoxide-d8 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. Compared to Quetiapine and its non-deuterated metabolites, this compound offers enhanced analytical capabilities, making it a valuable tool in pharmacokinetic and metabolic studies .

生物活性

Quetiapine Sulfoxide-d8 is a deuterium-labeled form of quetiapine sulfoxide, which is a significant metabolite of the atypical antipsychotic drug quetiapine. Quetiapine itself is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The introduction of deuterated compounds like this compound is gaining attention due to their potential to alter pharmacokinetic properties, enhance stability, and improve therapeutic efficacy.

This compound exhibits biological activity through its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects. Additionally, it shows agonistic activity at 5-HT1A receptors, contributing to its antidepressant and anxiolytic properties. The following table summarizes the receptor affinities and pharmacological characteristics:

| Receptor | Type | Affinity (pKi) |

|---|---|---|

| D2 | Antagonist | 6.33 |

| 5-HT1A | Agonist | 4.77 |

| 5-HT2A | Antagonist | 7.54 |

| 5-HT2C | Antagonist | 5.55 |

| H1 | Antagonist | 10 nM |

| α1 | Antagonist | 13 nM |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which may affect its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated forms. Studies indicate that deuteration can lead to altered metabolic pathways and potentially reduced clearance rates due to the kinetic isotope effect.

Key Pharmacokinetic Findings:

- Absorption : Quetiapine is well absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Distribution : It has a large volume of distribution (approximately 10 L/kg) and is highly protein-bound (about 83%).

- Metabolism : The primary metabolic pathways involve oxidation and conjugation, predominantly mediated by CYP3A4 enzymes.

- Elimination Half-Life : Approximately 6-7 hours in healthy adults.

Clinical Implications

Research suggests that this compound may offer advantages in clinical settings due to its stable isotopic nature, potentially leading to more predictable pharmacokinetics. This could be particularly beneficial for patients with varying metabolic rates or those taking multiple medications that may interact with standard quetiapine formulations.

Study on Relative Bioavailability

A study conducted on the bioavailability of a new extended-release formulation of quetiapine indicated comparable pharmacokinetic parameters between the test and reference formulations. The study involved healthy volunteers and measured plasma concentrations over a 36-hour period post-administration. Key results included:

- AUC(0-36) : Test formulation - 3279 ng/mL/h; Reference formulation - 3528 ng/mL/h.

- C(max) : Test formulation - 341.5 ng/mL; Reference formulation - 365.9 ng/mL.

Both formulations were well tolerated with no significant differences in adverse effects reported .

Metabolism Studies

In vitro studies have shown that this compound is a metabolite of quetiapine that retains some biological activity but is less potent than its parent compound. The sulfoxide form has been observed to have lower affinity for dopamine receptors while maintaining some serotonergic activity .

属性

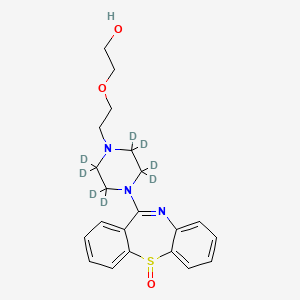

IUPAC Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。